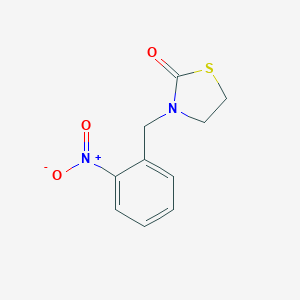

3-(2-Nitrophenylmethyl)-2-thiazolidinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

136499-29-1 |

|---|---|

Molecular Formula |

C10H10N2O3S |

Molecular Weight |

238.27 g/mol |

IUPAC Name |

3-[(2-nitrophenyl)methyl]-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C10H10N2O3S/c13-10-11(5-6-16-10)7-8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2 |

InChI Key |

REJNNJJROLKACD-UHFFFAOYSA-N |

SMILES |

C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-] |

Other CAS No. |

136499-29-1 |

Synonyms |

3-(2-nitrophenylmethyl)-2-thiazolidinone RGH 5702 RGH-5702 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thiazolidinones and Analogous Structures

Established Synthetic Routes to the 2-Thiazolidinone (B52157) Core

Classical organic synthesis provides several reliable pathways to the 2-thiazolidinone ring. These methods often involve cyclization reactions of linear precursors containing the necessary nitrogen, sulfur, and carbon atoms.

A well-established method for synthesizing the thiazolidinone skeleton is the Hantzsch thiazole (B1198619) synthesis and its variations. mdpi.comorganic-chemistry.org This approach typically involves the reaction of a thiourea (B124793) with an α-halo carbonyl compound. Specifically, for the synthesis of structures related to 2-thiazolidinones, thiourea is often reacted with an α-halo acid or its ester, such as chloroacetic acid or ethyl chloroacetate. orgsyn.orgresearchgate.net

The initial reaction involves the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, displacing the halide. This forms an S-alkylated isothiourea intermediate. Subsequent intramolecular cyclization occurs via the attack of a nitrogen atom onto the carbonyl carbon, followed by dehydration, to yield a 2-iminothiazolidin-4-one. researchgate.net This imino derivative is a common product of this reaction pathway. researchgate.net To obtain the desired 2-oxo-thiazolidinone (specifically, a thiazolidine-2,4-dione), a subsequent hydrolysis step is required to convert the exocyclic imino group into a carbonyl group. researchgate.net

Table 1: Examples of Hantzsch-type Synthesis for Thiazolidinone Precursors

| Thiourea Derivative | α-Halo Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| Thiourea | Ethyl chloroacetate | 2-Iminothiazolidin-4-one hydrochloride | orgsyn.org |

| N,N-diarylthiourea | Chloroacetic acid | 2-(Arylimino)-3-arylthiazolidin-4-one | researchgate.net |

| Thiourea | α-Bromo-carboxylic acids | 5-Alkyl-2-iminothiazolidin-4-ones | researchgate.net |

Isothiocyanates serve as versatile precursors for various sulfur- and nitrogen-containing heterocycles, including thiazolidinone analogs. The reaction of an isothiocyanate with a suitable bifunctional molecule can lead to the formation of the thiazolidinone ring. For instance, reacting isothiocyanates with α-amino acids can lead to the formation of 2-thioxo-thiazolidinone derivatives.

A more direct and widely used modern approach for analogous 4-thiazolidinones is the multi-component condensation of an amine, a carbonyl compound (aldehyde), and thioglycolic acid. nih.govhilarispublisher.com While this method directly yields 4-thiazolidinones, related strategies can be adapted for other isomers. For the synthesis of 2-thioxo-thiazolidin-4-ones, primary amines can be reacted with carbon disulfide and chloroacetic acid. nih.gov

As mentioned previously, the cyclization of thiourea with α-halo esters or acids often yields 2-iminothiazolidin-4-ones. orgsyn.org The conversion of the imino group to a carbonyl group is a crucial step to obtain the corresponding thiazolidine-2,4-dione. This transformation is typically achieved through acid hydrolysis. researchgate.net Treating the 2-iminothiazolidinone with an aqueous acid solution, often with heating, cleaves the carbon-nitrogen double bond of the imino group and replaces it with a carbonyl oxygen. Prolonged boiling should be avoided to prevent ring cleavage. orgsyn.org

Synthesis of Thiazolidinone Derivatives with Nitrophenyl Moieties

The introduction of a nitrophenyl group onto the thiazolidinone scaffold is commonly achieved through multi-component reactions where one of the starting materials contains the desired nitrophenyl moiety. A prevalent strategy for synthesizing N-3 and C-2 substituted 4-thiazolidinones involves the one-pot condensation of a primary amine, an aldehyde, and thioglycolic acid. researchgate.net

To synthesize a compound like 3-(2-Nitrophenylmethyl)-2-thiazolidinone, a logical precursor would be 2-nitrobenzylamine. For the analogous and more commonly synthesized 4-thiazolidinone (B1220212), 2-nitrobenzylamine could be reacted with an appropriate aldehyde and thioglycolic acid. For example, the synthesis of 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one has been successfully achieved by reacting 4-amino acetophenone, 4-nitrobenzaldehyde, and mercaptoacetic acid in dry benzene. researchgate.netrdd.edu.iq This demonstrates the feasibility of incorporating a nitrophenyl group at the C-2 position by using a nitrophenyl-substituted aldehyde. Similarly, using a nitrophenyl-substituted amine would place the moiety at the N-3 position.

The synthesis of 2-(2-chloro-5-nitrophenyl-imino)thiazolidin-4-one has also been reported, starting from 2-chloro-5-nitroaniline (B146338) which is first converted to an N-(heteroaryl)acetamide and then cyclized with ammonium (B1175870) thiocyanate. nih.gov The presence of electron-withdrawing groups, such as a nitro group, on aromatic rings attached to the thiazolidinone core has been noted to enhance the biological activity of these compounds. nih.gov

Emerging Synthetic Strategies for Thiazolidinone Derivatives

Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for constructing heterocyclic scaffolds like thiazolidinones. These emerging strategies often employ advanced catalytic systems to improve reaction rates, yields, and selectivity.

The use of heterogeneous nanocatalysts has become a highly effective strategy for the synthesis of thiazolidinone derivatives, particularly through multi-component reactions. nih.gov Nanoparticles offer a large surface-to-volume ratio and high catalytic activity, often allowing reactions to proceed under milder conditions with simpler work-up procedures and catalyst recycling. nih.gov

Magnetic nanoparticles, such as cobalt ferrite (B1171679) (CoFe₂O₄) or magnetite (Fe₃O₄), are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet. researchgate.netsemanticscholar.org These magnetic cores are often coated with silica (B1680970) (SiO₂) and functionalized with catalytic groups to enhance their performance and stability. semanticscholar.org

Several types of nanocatalysts have been successfully employed in the synthesis of 4-thiazolidinones:

Nano-CoFe₂O₄@SiO₂/PrNH₂ : This catalyst has been used for the one-pot condensation of aldehydes, aromatic amines, and thioglycolic acid, offering high yields and magnetic recoverability. researchgate.net The proposed mechanism involves the catalyst activating the aldehyde and amine to form an imine, which is then attacked by the sulfur of thioglycolic acid, followed by intramolecular cyclization. nih.gov

Fe₃O₄@SiO₂-SO₃H (Magnetically supported sulfuric acid) : This solid acid catalyst has been used for the synthesis of thiazolidine (B150603) derivatives from primary alkylamines, isothiocyanates, and maleic anhydride. semanticscholar.org

Nano-Fe₃O₄–cysteine : This system provides an efficient, one-pot approach for assembling thiazolidinone derivatives. tandfonline.comtandfonline.com

Nano-CdZr₄(PO₄)₆ : This catalyst has been shown to be effective in the pseudo-five-component reaction of aldehydes, ethylenediamine, and thioglycolic acid under ultrasonic irradiation. nih.govresearchgate.net

These catalytic methods represent a significant step towards greener and more sustainable chemical synthesis, minimizing waste and energy consumption while providing efficient access to a diverse range of thiazolidinone derivatives. tandfonline.com

Table 2: Performance of Various Nanocatalysts in Thiazolidinone Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| nano-CoFe₂O₄@SiO₂/PrNH₂ | 3-component (amine, aldehyde, TGA) | Magnetically recoverable, high yields, operational simplicity | nih.govresearchgate.net |

| Fe₃O₄@SiO₂-SO₃H | 3-component (amine, isothiocyanate, anhydride) | Easy catalyst separation, mild conditions, good yields | semanticscholar.org |

| nano-Fe₃O₄–cysteine | 4-component one-pot | Time-saving, easy separation, good functional group tolerance | tandfonline.comtandfonline.com |

| nano-CdZr₄(PO₄)₆ | 3-component (aldehyde, amine, TGA) | Excellent yields, short reaction times, reusable catalyst | nih.gov |

One-Pot Multicomponent Synthesis Techniques

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of complex molecular scaffolds like 2-thiazolidinones from simple, readily available starting materials in a single synthetic operation. This approach avoids the need for isolation and purification of intermediate products, thereby reducing solvent waste, time, and cost.

A prevalent MCR strategy for synthesizing the 1,3-thiazolidin-4-one core involves the condensation of an amine, an aldehyde or ketone, and a mercaptocarboxylic acid. tandfonline.com The reaction typically proceeds through the initial formation of an imine from the amine and the carbonyl compound. nih.gov This is followed by a nucleophilic attack of the sulfur atom from the mercaptocarboxylic acid on the imine carbon, leading to an intermediate that undergoes intramolecular cyclization to yield the final thiazolidinone ring. nih.gov Various catalysts can be employed to facilitate this transformation. For instance, the synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-ones has been achieved using β-cyclodextrin-SO3H as a cost-effective and recyclable catalyst. nih.gov

Another versatile one-pot, three-component method allows for the synthesis of novel 2-imino-1,3-thiazolidin-4-one derivatives. This reaction proceeds under catalyst-free conditions through the interaction of a primary amine, phenyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). crimsonpublishers.comcrimsonpublishers.com The proposed mechanism begins with the formation of a thiourea intermediate from the primary amine and phenyl isothiocyanate. crimsonpublishers.com Subsequently, the sulfur atom of the thiourea performs a nucleophilic attack on the carbon-carbon triple bond of DMAD, followed by an intramolecular cyclization to afford the target 2-imino-1,3-thiazolidin-4-one derivatives in good to excellent yields. crimsonpublishers.comcrimsonpublishers.com

The following table summarizes examples of one-pot multicomponent synthesis of 2-thiazolidinone analogs:

| Amine Component | Carbonyl/Electrophile Component | Sulfur Component | Catalyst/Conditions | Product Type | Yield (%) |

| Primary Amines | Phenyl Isothiocyanate, Dimethyl Acetylenedicarboxylate | (from Phenyl Isothiocyanate) | Ethanol (B145695), Room Temp, 2 hrs | 2-Imino-1,3-thiazolidin-4-one derivatives | Good to Excellent |

| Aniline | 2-Chloro quinoline-3-carbaldehyde | Thioglycolic Acid | β-cyclodextrin-SO3H | 2,3-Disubstituted-thiazolidin-4-ones | High |

| 1-(2-aminoethyl)pyrrolidine | Substituted Benzaldehydes | Mercaptocarboxylic Acids | N/A | 2,3-Disubstituted-thiazolidin-4-ones | Moderate to Good |

| Benzylamine | Cyclohexanone, Phenylacetylene, Phenyl Isothiocyanate | (from Phenyl Isothiocyanate) | CuCl2, 110°C | Thiazolidin-2-imine | 42 |

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a green and efficient alternative energy source for promoting chemical reactions, a field known as sonochemistry. nih.gov This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and often higher yields compared to conventional heating methods. nih.gov

The application of ultrasound has been successfully demonstrated in the multicomponent synthesis of 2-thiazolidinones. One such protocol involves the reaction of arenealdehydes, mercaptoacetic acid, and an amine (like 2-picolilamine or 2-aminopyridine) under ultrasound irradiation. nih.gov This method allows for the synthesis of two series of heterocyclic thiazolidinones in good yields with significantly reduced reaction times. nih.gov

In another example, a facile and effective one-pot, three-component synthesis of thiazolidinones from an aldehyde, an aniline, and thioglycolic acid was developed using a nano-CdZr₄(PO₄)₆ catalyst under 60 W ultrasonic irradiation. nih.gov The reaction proceeds via the formation of an imine intermediate, followed by the attack of the sulfur atom and subsequent intramolecular cyclization, furnishing the desired 1,3-thiazolidin-4-ones with an 88% yield in just 25 minutes. nih.gov

Ultrasound can also be applied to the synthesis of more complex thiazolidinone-based hybrids. For instance, triazole-based thiazolidin-4-one derivatives have been prepared via a sonochemical one-pot, three-component condensation reaction. tandfonline.com A mixture of a triazole-amine derivative, ethyl thioglycolate, and p-nitrobenzaldehyde in absolute ethanol with a molecular sieve was subjected to ultrasound irradiation, leading to the formation of the target product. tandfonline.com This highlights the utility of ultrasound as an eco-friendly methodology for preparing new series of thiazolidinone derivatives. tandfonline.com

The table below details examples of ultrasound-assisted synthesis of 2-thiazolidinone structures:

| Reactants | Catalyst/Conditions | Power/Temp | Time | Product Type | Yield (%) |

| Arenealdehydes, Mercaptoacetic Acid, 2-Picolilamine | No catalyst mentioned | N/A | Short | 2-Aryl-3-(pyridin-2-ylmethyl)thiazolidin-4-ones | Good |

| Aldehyde, Aniline, Thioglycolic Acid | nano-CdZr₄(PO₄)₆ | 60 W | 25 min | 1,3-Thiazolidin-4-ones | 88 |

| Triazole-amine, Ethyl Thioglycolate, p-Nitrobenzaldehyde | Molecular Sieve, Ethanol | Ultrasonic Bath | N/A | Triazole-thiazolidin-4-one hybrids | N/A |

Pharmacological and Biological Activities of 3 2 Nitrophenylmethyl 2 Thiazolidinone and Its Analogues in Vitro and Preclinical in Vivo Studies

Gastroprotective and Anti-Secretory Effects of 3-(2-Nitrophenylmethyl)-2-thiazolidinone

While direct studies on the gastroprotective and anti-secretory effects of this compound are not extensively available in the reviewed literature, the broader class of thiazolidinone derivatives has been investigated for such properties. Some studies have synthesized and evaluated certain thiazolidinone derivatives for their anti-ulcer activity. For instance, a study on newly synthesized thiazolidine-4-ones investigated their effects in a pylorus ligation ulcer model in rats, with some compounds showing significant anti-ulcer activity. researchgate.net Another study on different thiazolidine-4-ones also reported no significant ulcerogenicity when compared with control groups in rat models. ijbcp.comresearchgate.net These studies suggest a potential for gastroprotective effects within the thiazolidinone class of compounds, though specific research on the 3-(2-Nitrophenylmethyl) derivative is required to confirm its activity.

Antimicrobial Activity

Thiazolidinone derivatives are recognized for their broad-spectrum antimicrobial properties, a characteristic that extends to analogues of this compound.

Thiazolidinone-based compounds have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The presence of a nitrophenyl group can influence this activity. For example, some studies have shown that thiazolidinone derivatives containing a nitro group exhibit potent activity against various bacterial strains. pensoft.netsciensage.info

Research has indicated that the substitution on the phenyl ring is a key determinant of antibacterial efficacy. Some synthesized 2-(p-substituted benzylidene)-3-(5-alkyl-1,3,4-thiadiazol-2-yl) thiazolidin-4-ones containing a nitro group were found to be particularly susceptible to C. albicans, while other substitutions influenced activity against other microbes. scholarsresearchlibrary.com In one study, a series of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives showed potent activity against Gram-positive bacteria, with efficacy substantially greater than the reference drug ampicillin, although no effectiveness was observed against Gram-negative microorganisms. nih.gov Another study found that 5-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-3-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione and its derivatives showed remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. sciensage.info

The following table summarizes the antibacterial activity of selected thiazolidinone analogues from various studies.

| Compound Type | Bacterial Strains | Activity/MIC | Reference(s) |

| Nitrofuran-Thiadiazole-Thiazolidinone Derivatives | Gram-positive bacteria (e.g., S. aureus, H. pylori) | Potent activity, significantly greater than ampicillin. | nih.gov |

| Nitrophenyl-Oxadiazole-Thiazolidinedione Derivatives | Gram-positive (B. megaterium, Micrococcus spp.) and Gram-negative (E. coli, S. typhi) bacteria | Remarkable antibacterial activity observed for specific derivatives. | sciensage.info |

| 2-(4-nitrophenyl)-3-(4-hydroxyphenyl) thiazolidinone-4-one | Fungal strains | Activity comparable to commercial fungicides. | doaj.org |

| 2-(p-nitrophenyl) Thiazolidinone Derivatives | C. albicans | High susceptibility. | scholarsresearchlibrary.com |

This table is for illustrative purposes and includes data for various nitrophenyl-containing thiazolidinone analogues, not specifically this compound.

The antifungal potential of the thiazolidinone scaffold is well-documented. nih.gov Studies on various derivatives have shown efficacy against a range of fungal pathogens. For instance, a series of 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives were tested against six yeast species, with Rhodotorula spp. and Trichosporon asahii being the most affected. nih.gov

The presence of a nitrophenyl group has been shown to contribute to the antifungal activity. One study synthesized eight 4-thiazolidinone (B1220212) derivatives and found that the compound 2-(4-nitrophenyl)-3-(4-hydroxyphenyl) thiazolidinone-4-one exhibited biological activity comparable to commercially available fungicides against C. albicans, C. glabrata, and C. krusei. doaj.org Similarly, another study reported that thiazolidinone derivatives with a p-nitro group were more susceptible to C. albicans. scholarsresearchlibrary.com In contrast, some research has indicated that certain nitro-substituted compounds may show no activity against specific fungal strains like C. albicans.

While direct antiviral studies on this compound are limited, the broader class of thiazolidinone derivatives has been explored for antiviral applications. researchgate.net Research has shown that these compounds can be effective against a variety of viruses. nih.gov

Studies on synthesized thiazolidinone derivatives have reported activity against viruses such as Human Coronavirus (229E), Herpes Simplex Virus-1, Vaccinia virus, and Influenza A and B viruses. nih.gov The nature of the substituents on the thiazolidinone ring has a significant impact on the antiviral activity. researchgate.net For instance, certain 4-thiazolidinone derivatives have been reported to possess antiviral properties. researchgate.net This suggests that the this compound scaffold could serve as a basis for the development of novel antiviral agents, though specific research is needed to validate this potential.

Anticancer and Antiproliferative Effects

Thiazolidinone derivatives have emerged as a promising class of compounds in cancer research, demonstrating cytotoxic and antiproliferative effects across a variety of cancer cell lines. ekb.egmdpi.comresearchgate.netnih.gov

Analogues of this compound have shown significant cytotoxic activity against a broad spectrum of human cancer cell lines.

Leukemia: Hybrid molecules combining a thiazolidinone core with a Ciminalum ((2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal) fragment have demonstrated high efficacy. One such derivative, 2h , was highly active against MOLT-4 and SR leukemia cell lines with GI₅₀ values in the range of < 0.01–0.02 µM. nih.govsemanticscholar.org Other 5-ene-4-thiazolidinone derivatives have also been reported to be highly toxic to human promyelocytic leukemia (HL-60) cells. mefst.hrnih.gov

Colon Cancer: Thiazolidinone derivatives have shown antiproliferative properties in human colon carcinoma cell lines. nih.gov The Ciminalum-thiazolidinone hybrid 2h was active against the SW-620 colon cancer cell line with a GI₅₀ between < 0.01–0.02 µM. nih.govsemanticscholar.org Other studies have also confirmed the cytotoxic effects of different thiazolidinone derivatives on colon cancer cells like HCT116. nih.govnih.govmdpi.comresearchgate.netnih.gov

Breast Cancer: Significant inhibitory effects on breast cancer cell growth have been observed with various thiazolidinone derivatives. nih.govnih.govresearchgate.net For example, a novel 4-thiazolidinone derivative, 2-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid, showed high cytotoxic activity in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov The Ciminalum-thiazolidinone hybrid 2h also showed activity against MCF-7 and MDA-MB-231 cell lines. nih.govsemanticscholar.org

CNS Cancer: The Ciminalum-thiazolidinone hybrid 2h displayed notable activity against the SF-539 CNS cancer cell line, with a GI₅₀ concentration range of < 0.01–0.02 µM. nih.govsemanticscholar.org Other studies have investigated the cytotoxicity of novel 4-thiazolidinone derivatives against rat C6 glioma cells, with some compounds showing toxicity comparable to doxorubicin. mefst.hr

Melanoma: 4-Thiazolidinone derivatives have been found to be effective against human melanoma cells. mefst.hr One derivative, Les-3833, was particularly efficient against WM793 and SK-Mel-28 melanoma cells, with IC₅₀ values of 0.22 μg/mL and 0.3 μg/mL, respectively. nih.gov The Ciminalum-thiazolidinone hybrid 2h was also active against the SK-MEL-5 melanoma cell line (GI₅₀ < 0.01–0.02 µM). nih.govsemanticscholar.org

Gastric Cancer: The anticancer activity of thiazolidinone derivatives has been evaluated against gastric cancer cell lines. The Ciminalum-thiazolidinone hybrid 2h showed activity against AGS gastric cancer cells. nih.govsemanticscholar.org Another study on a new pyrazoline-bearing 4-thiazolidinone derivative also demonstrated high cytotoxic activity in AGS cells. nih.gov

The table below summarizes the cytotoxic activity of a representative nitrophenyl-containing thiazolidinone analogue (2h ) against various cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference(s) |

| MOLT-4, SR | Leukemia | < 0.01–0.02 | nih.govsemanticscholar.org |

| SW-620 | Colon Cancer | < 0.01–0.02 | nih.govsemanticscholar.org |

| DLD-1 | Colon Cancer | Active | nih.govsemanticscholar.org |

| MCF-7 | Breast Cancer | Active | nih.govsemanticscholar.org |

| MDA-MB-231 | Breast Cancer | Active | nih.govsemanticscholar.org |

| SF-539 | CNS Cancer | < 0.01–0.02 | nih.govsemanticscholar.org |

| SK-MEL-5 | Melanoma | < 0.01–0.02 | nih.govsemanticscholar.org |

| AGS | Gastric Cancer | Active | nih.govsemanticscholar.org |

GI₅₀: The concentration required to inhibit cell growth by 50%. Data is for the compound 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h ).

Induction of Apoptosis and Cell Cycle Modulation

Thiazolidinone derivatives have been identified as potent inducers of apoptosis and modulators of the cell cycle in various cancer cell lines. The novel 4-thiazolidinone derivative, Les-3833, has shown particular efficacy against human melanoma cells, with a half-maximal inhibitory concentration (IC50) of 0.22 μg/mL for WM793 cells and 0.3 μg/mL for SK-Mel-28 cells. nih.gov This compound was found to be less toxic to non-cancerous human embryonic kidney HEK293 cells. nih.gov The mechanism of action in melanoma cells involves the induction of apoptosis, confirmed by morphological changes, the activation of caspase 3, PARP, MAPK, and EndoG proteins, and an increase in reactive oxygen species (ROS) production. nih.gov Furthermore, Les-3833 was observed to cause cell cycle arrest in the G0/G1 phase. nih.gov

Similarly, other studies have shown that certain thiazolidinone hybrids can induce both early and late apoptosis in K-562 leukemia cells in a time-dependent manner. mdpi.com Specific analogues were also found to arrest the cell cycle in the G0/G1 phase, comparable to the standard drug imatinib, while another analogue induced arrest at the G2/M phase. mdpi.com The activity of caspase-3, a key enzyme in the apoptotic pathway, was significantly increased by the derivative Les-3166 in both normal (BJ) and cancer cell lines (A549, SH-SY5Y, and CACO-2), particularly at concentrations of 50 and 100 µM. nih.gov This indicates that the pro-apoptotic effect is a characteristic feature of this class of compounds.

Table 1: Effects of Thiazolidinone Analogues on Apoptosis and Cell Cycle

| Compound | Cell Line | Activity | Key Findings |

|---|---|---|---|

| Les-3833 | WM793, SK-Mel-28 (Melanoma) | Apoptosis Induction, Cell Cycle Arrest | IC50 of 0.22-0.3 µg/mL; Induces apoptosis via caspase 3, PARP, MAPK, EndoG activation; Arrests cell cycle at G0/G1 phase. nih.gov |

| Thiazolidinone Hybrids (27a, 27b, 27c) | K-562 (Leukemia) | Apoptosis Induction, Cell Cycle Arrest | 27a & 27b cause apoptosis; 27b & 27c arrest cell cycle at G0/G1 phase; 27a arrests at G2/M phase. mdpi.com |

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound and its analogues is well-documented, primarily through their ability to modulate key inflammatory pathways. Research has shown that these compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO) and interfere with the function of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.gov

In a study using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, novel thiazolidinone derivatives significantly inhibited the production of NO in a dose-dependent manner. nih.gov Two specific derivatives, B and D, were also found to suppress the production of nuclear factor-κB (NF-κB), a critical transcription factor in the inflammatory response. nih.gov Further investigation revealed that compound B markedly suppressed both the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Another analogue, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222), demonstrated a pronounced anti-inflammatory effect in the brain of mice in a pentylenetetrazole (PTZ) kindling model of epileptogenesis. mdpi.com This compound was found to inhibit both COX-1 and COX-2, with a predominant and selective inhibition of COX-2 by 44.5%. mdpi.com In vivo studies, such as the carrageenan-induced paw edema test in rats, have also confirmed the potent anti-inflammatory activity of various 2-aryl-3-(naphtha-2-yl)thiazolidin-4-one derivatives. mdpi.com

Table 2: Anti-Inflammatory Activity of Thiazolidinone Derivatives

| Compound/Derivative | Model | Mechanism of Action | Result |

|---|---|---|---|

| Novel Thiazolidinones (B and D) | LPS-stimulated RAW 264.7 cells | Inhibition of NO, NF-κB, iNOS, COX-2 | Significant dose-dependent inhibition of inflammatory mediators. nih.gov |

| Les-6222 | PTZ-induced kindling in mice | COX-1 and COX-2 inhibition | Pronounced anti-inflammatory effect in the brain; 44.5% selective inhibition of COX-2. mdpi.com |

| 2-aryl-3-(naphtha-2-yl)thiazolidin-4-ones | Carrageenan-induced paw edema in rats | Not specified | Potent anti-inflammatory activity observed. mdpi.com |

Antidiabetic Potential and Insulin (B600854) Sensitization

Thiazolidinones, particularly the subclass known as thiazolidinediones (TZDs) or glitazones, are recognized for their role as insulin sensitizers in the treatment of type 2 diabetes mellitus. nih.govijprajournal.com These compounds are the only class of antidiabetic agents that primarily function by enhancing insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue, as well as in the liver. nih.govnih.govresearchgate.net

The primary molecular target for TZDs is the nuclear hormone receptor peroxisome proliferator-activated receptor-gamma (PPARγ). ijprajournal.comresearchgate.net Activation of PPARγ by thiazolidinone analogues regulates the expression of genes involved in carbohydrate and lipid metabolism. mdpi.com This leads to improved insulin action, increased glucose disposal in peripheral tissues, and a reduction in excessive glucose production by the liver. researchgate.netmdpi.com

Although PPARγ is most highly expressed in adipose tissue, where it serves as a master regulator of fat cell differentiation, the key site for the insulin-sensitizing effects of TZDs is skeletal muscle. ijprajournal.com Clinical studies have shown that TZDs provide durable glycemic control. nih.gov They have also been shown to have a protective effect on pancreatic β-cells, potentially delaying the decline of insulin secretion. mdpi.com

Antiglycation Activity

Certain 4-thiazolidinone derivatives have demonstrated the ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the complications of diabetes and other chronic diseases. nih.gov Glycation is a non-enzymatic reaction between sugars and proteins, such as human serum albumin (HSA). nih.gov

In a study evaluating new 5-arylidene 3-cyclopropyl-2-(phenylimino)thiazolidin-4-one compounds, one derivative, 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one (compound 3), showed potent inhibitory activity against the synthesis of initial, intermediary, and final products of glycation reactions. nih.gov Furthermore, this compound was found to reverse the conformational changes in the α-helix and β-sheet structures of HSA that occur under hyperglycemic conditions. nih.gov These findings suggest that thiazolidinone derivatives could be valuable in preventing the pathological consequences of protein glycation. nih.gov

Anticonvulsant Activity

Thiazolidinone derivatives have emerged as a promising class of compounds for the development of new antiepileptic drugs. zsmu.edu.ua Screening studies have identified several analogues with significant anticonvulsant properties in preclinical models.

In a study utilizing pentylenetetrazole (PTZ)-induced and maximal electroshock (MES)-induced seizure models in mice, four out of nine tested thiazolidinone derivatives exhibited anticonvulsant effects. zsmu.edu.ua The lead compound identified was 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, which showed the highest anticonvulsant properties. zsmu.edu.ua Another study highlighted 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) as having excellent anticonvulsant activity in both PTZ and MES tests. mdpi.com

The analogue 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) has been studied more extensively. It demonstrated high anticonvulsant activity in a chronic model of epileptogenesis (PTZ kindling), an effect that was superior to Celecoxib. mdpi.com This compound also showed neuroprotective properties, as indicated by a significant decrease in the content of neuron-specific enolase. mdpi.com

Table 3: Anticonvulsant Activity of Selected Thiazolidinone Analogues

| Compound | Seizure Model | Activity | Reference |

|---|---|---|---|

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | PTZ and MES | Lead compound with highest anticonvulsant properties. | zsmu.edu.ua |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) | PTZ and MES | Excellent anticonvulsant activity. | mdpi.com |

| Les-6222 | PTZ kindling | High anticonvulsant activity, superior to Celecoxib; neuroprotective effects. | mdpi.com |

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. nih.govplos.org A series of novel thiazolidine-2-thione derivatives have been synthesized and evaluated as XO inhibitors. nih.gov

In these studies, most of the synthesized derivatives showed significant XO inhibitory activity, with IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L. nih.govplos.org The most potent compound, designated 6k, exhibited an IC50 value of 3.56 μmol/L, which is approximately 2.5 times more potent than the standard drug allopurinol. nih.govplos.org Enzyme inhibition kinetics analysis revealed that compound 6k acts as a mixed-type inhibitor of xanthine oxidase. nih.govresearchgate.net Structure-activity relationship studies indicated that the presence of a phenyl-sulfonamide group was essential for the potent XO inhibitory activity of these thiazolidine-2-thione derivatives. nih.govplos.org

Table 4: Xanthine Oxidase Inhibitory Activity of Thiazolidine-2-thione Derivatives

| Compound | IC50 (μmol/L) | Comparison to Allopurinol | Reference |

|---|---|---|---|

| Thiazolidine-2-thione | 72.15 | - | nih.govplos.org |

| Compound 6i | 5.19 | More potent | plos.org |

| Compound 6j | 9.76 | Similar potency | plos.org |

Alpha-Amylase and Urease Inhibition

Thiazolidinone analogues have also been investigated for their ability to inhibit other enzymes, such as alpha-amylase and urease, which are implicated in metabolic disorders and bacterial infections, respectively. nih.gov

Alpha-Amylase Inhibition: Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.gov A series of arylhydrazide-bearing thiazolidinone analogues were evaluated for their α-amylase inhibitory potential. nih.gov All tested analogues were active, with IC50 values ranging from 0.8 ± 0.05 to 12.50 ± 0.5 μM. nih.gov Several compounds (1j, 1r, 1k, 1e, 1b, and 1f) displayed excellent inhibitory potential, with IC50 values lower than the standard drug acarbose (B1664774) (IC50 = 1.70 ± 0.10 μM). nih.gov

Urease Inhibition: Urease is an enzyme produced by various microorganisms that hydrolyzes urea (B33335) into ammonia, contributing to the pathogenesis of infections like those caused by Helicobacter pylori. nih.govresearchgate.net A series of thiazolidinone analogues were also tested for their urease inhibitory activity. All compounds were found to be active, with IC50 values ranging from 4.10 ± 0.02 to 38.20 ± 1.10 μM. nih.gov A significant number of these analogues showed excellent inhibitory potential, surpassing the activity of the standard inhibitor thiourea (B124793) (IC50 = 21.40 ± 0.21 μM). nih.gov

Table 5: Alpha-Amylase and Urease Inhibitory Activity of Thiazolidinone Analogues

| Enzyme | Compound Series | IC50 Range (μM) | Most Potent Compounds (IC50 μM) | Standard (IC50 μM) | Reference |

|---|---|---|---|---|---|

| Alpha-Amylase | 1a-r | 0.8 - 12.50 | 1j (0.8), 1r (0.9), 1k (1.0) | Acarbose (1.70) | nih.gov |

Mechanistic Elucidation of Thiazolidinone Action

Molecular Target Interactions

The activity of thiazolidinone derivatives is often attributed to their ability to interact with a range of biological macromolecules. However, no studies have specifically investigated these interactions for 3-(2-Nitrophenylmethyl)-2-thiazolidinone.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Modulation

Thiazolidinediones, a well-known subclass of thiazolidinones, are potent agonists of the nuclear receptor PPAR-γ, which is a key regulator of glucose and lipid metabolism. This interaction is the basis for their use as insulin-sensitizing drugs. nih.govuth.edu It is unknown whether this compound can bind to and modulate the activity of PPAR-γ. Research in this area would be required to determine any potential effects on metabolic pathways.

Enzyme Inhibition Profiles

Thiazolidinone-containing compounds have been reported to inhibit a wide array of enzymes, contributing to their diverse pharmacological profiles. orientjchem.org There is currently no published data on the enzyme inhibition profile of this compound. Investigations would be needed to screen its activity against enzymes such as:

Cyclooxygenase (COX) Enzymes: Some thiazolidinone derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes. tums.ac.ir

Kinases: Various kinases, which are crucial in cell signaling, have been identified as targets for different thiazolidinone compounds. nih.gov

Proteases: Inhibition of proteases is another mechanism through which some thiazolidinones exert their effects. researchgate.net

Oxidoreductases: This class of enzymes is also a potential target. orientjchem.org

MurB: Certain 4-thiazolidinones have been shown to inhibit the bacterial enzyme MurB, suggesting potential antibacterial applications. nih.gov

CYP51B and Caspases: These enzymes are also known targets for some molecules within this class.

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The NF-κB signaling pathway is a critical regulator of inflammation and immune responses. umsha.ac.ir Several thiazolidinone derivatives have been shown to modulate this pathway, often leading to anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes like iNOS and COX-2. tums.ac.ir Whether this compound can affect NF-κB signaling is yet to be determined.

Receptor Modulation

Beyond nuclear receptors like PPAR-γ, other cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), can be targets for thiazolidinone compounds. orientjchem.org The ability of this compound to modulate EGFR or other receptors has not been investigated.

Cellular and Biochemical Pathway Modulation

The interaction of a compound with its molecular targets ultimately leads to changes in cellular behavior. The effects of this compound on cellular pathways remain uncharacterized.

Cell Cycle Interference

Thiazolidinone derivatives have been noted for their capacity to halt the proliferation of cancer cells by interfering with the cell cycle. nih.govresearchgate.net While direct studies on this compound are not extensively detailed in the available research, the broader class of thiazolidinones is known to induce cell cycle arrest, particularly at the G1 phase. nih.govnih.gov This arrest is often achieved by modulating the levels and activity of key cell cycle regulatory proteins.

For instance, some thiazolidinediones have been shown to trigger the degradation of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). nih.govnih.gov These proteins are crucial for the progression from the G1 to the S phase of the cell cycle. frontiersin.org Their downregulation prevents the cell from committing to DNA replication and division. Concurrently, an upregulation of CDK inhibitors such as p21 and p27 has been observed with some compounds in this class, further enforcing the G1 checkpoint. nih.gov While these findings provide a framework, the precise impact of the 2-nitrophenylmethyl substitution on this activity remains an area for specific investigation.

Table 1: Effects of Thiazolidinedione Analogs on Cell Cycle Regulatory Proteins

| Cell Line | Thiazolidinedione Analog | Effect on Cyclin D1 | Effect on CDK4 | Effect on p21 | Effect on p27 | Resulting Cell Cycle Phase Arrest |

| Colon Cancer Cells | Troglitazone | Downregulation | Downregulation | Upregulation | Upregulation | G1 Phase |

| Colon Cancer Cells | Pioglitazone (B448) | Downregulation | Downregulation | Upregulation | Upregulation | G1 Phase |

This table summarizes findings on related thiazolidinedione compounds, suggesting a potential mechanism of action for this compound. nih.gov

Alterations in Mitochondrial Membrane Potential

The mitochondrion plays a central role in programmed cell death, or apoptosis, and its integrity is critical for cell survival. A key event in the initiation of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). mdpi.com Several studies on thiazolidinone derivatives have highlighted their ability to induce apoptosis in cancer cells by targeting mitochondria. mdpi.comnih.gov

The depolarization of the mitochondrial membrane is a hallmark of apoptosis. mdpi.com Research on various thiazolidinone-containing hybrids has demonstrated their capacity to decrease the MMP in cancer cells. nih.gov This loss of membrane potential can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately triggering a cascade of events that lead to cell death. While the direct effects of this compound on MMP have not been specifically reported, the pro-apoptotic activity of related compounds suggests that this is a plausible and important area of its mechanistic action. nih.gov

Redox Modulation

The cellular redox environment, maintained by a balance between reactive oxygen species (ROS) and antioxidants, is crucial for normal cellular function. Cancer cells often exhibit an altered redox state, making them vulnerable to agents that can further disrupt this balance. Thiazolidinone derivatives have been shown to possess redox modulating properties, acting as either antioxidants or pro-oxidants depending on the specific chemical structure and cellular context. mdpi.comresearchgate.net

The term "redox modulation" encompasses the ability of a compound to engage in redox cycling, a process that can lead to the generation of ROS. researchgate.netsemanticscholar.org This increased oxidative stress can overwhelm the antioxidant capacity of cancer cells, leading to cellular damage and death. karazin.ua The presence of a nitro group on the phenyl ring of this compound is significant, as nitroaromatic compounds are known to undergo enzymatic reduction to form anion free radicals, which can then react with molecular oxygen to produce superoxide radicals, thus participating in redox cycling. researchgate.net This pro-oxidant activity can be a key component of the anticancer effects of such compounds. Conversely, some thiazolidinone derivatives have also demonstrated antioxidant activities in certain assays, highlighting the dual nature of their redox properties. mdpi.com The precise redox modulating effects of this compound are likely a critical determinant of its biological activity.

Structure Activity Relationship Sar Studies of Thiazolidinone Derivatives

Impact of Substituents at the N-3 Position, including Nitrophenylmethyl Moieties

The substituent at the N-3 position of the thiazolidinone ring plays a pivotal role in determining the molecule's biological efficacy. Research has shown that the introduction of various moieties at this position can significantly modulate the compound's interaction with biological targets. Electron-withdrawing groups, in particular, have been noted to enhance receptor binding capabilities. nih.gov

The presence of a nitrophenylmethyl group at the N-3 position, as in the titular compound, is of significant interest. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. This electronic modification can be crucial for establishing key interactions with receptor sites, potentially leading to enhanced biological activity. nih.gov For instance, in a series of 2,3-disubstituted 1,3-thiazolidin-4-ones, the nature of the substituent at the N-3 position was found to be a critical determinant of their anti-HIV activity. acs.org

The following table summarizes the general impact of different substituent types at the N-3 position on the biological activity of thiazolidinone derivatives.

| Substituent Type at N-3 | General Impact on Biological Activity | Potential Rationale |

|---|---|---|

| Aromatic/Heteroaromatic | Often enhances activity through π-π stacking and hydrophobic interactions. | Can improve binding affinity to target proteins. |

| Electron-Withdrawing Groups (e.g., Nitro) | Generally favorable for activity. | Can modulate the electronic properties of the thiazolidinone core, enhancing receptor interactions. |

| Alkyl Groups | Can increase lipophilicity, potentially improving cell membrane permeability. | Modulates pharmacokinetic properties. |

| Groups with Carboxylic Acid Residues | Can lead to highly active compounds, particularly in anticancer studies. | May form crucial hydrogen bonds or salt bridges with the target. |

Influence of Substitutions at the C-2 Position

Substitutions at the C-2 position of the thiazolidinone ring have a profound effect on the molecule's structure and, consequently, its biological activity. The introduction of different aryl and heteroaryl moieties at this position has been a common strategy in the design of novel therapeutic agents. These groups can significantly influence the compound's binding affinity and pharmacokinetic properties. nih.gov

For example, studies on a series of thiazolidin-4-one derivatives have shown that the presence of an electron-withdrawing substitution on the aromatic ring at the C-2 position can lead to good inhibition against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, a retrospective analysis of certain thiazolidinone compounds revealed that replacing a cycloalkyl moiety at the C-2 position with a hetero(aryl) group can lead to an increase in anticancer activity. nih.gov

| Substituent at C-2 | Observed Effect on Biological Activity | Example of Activity |

|---|---|---|

| Aryl groups with electron-withdrawing substituents | Enhanced antibacterial activity. | Inhibition of bacterial growth. |

| Hetero(aryl) moieties | Increased anticancer activity compared to cycloalkyl groups. | Cytotoxicity against cancer cell lines. |

| Substituted phenyl rings | Modulation of various biological activities, including antimicrobial and anticancer effects. | Varies depending on the specific substitution pattern. |

Role of Substituents and Exocyclic Bonds at the C-5 Position (e.g., Arylidene Moieties, Ciminalum)

The C-5 position of the thiazolidinone ring is a key site for structural modifications that significantly impact biological activity. The introduction of an exocyclic double bond at this position, often through a Knoevenagel condensation, gives rise to 5-ene-4-thiazolidinones, a class of compounds that has demonstrated a wide range of pharmacological effects. mdpi.com This exocyclic bond, in conjugation with the C-4 carbonyl group, renders these compounds electrophilic and potentially reactive through Michael addition with nucleophilic residues in proteins. mdpi.com

A notable example of a molecule that can be incorporated at the C-5 position is Ciminalum, which is (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal. nih.gov The presence of such arylidene moieties at the C-5 position is a common feature in many biologically active thiazolidinone derivatives. The nature of the aryl group in the arylidene moiety can be fine-tuned to optimize the compound's activity.

The following table summarizes the significance of modifications at the C-5 position.

| Modification at C-5 | Significance | Example |

|---|---|---|

| Exocyclic double bond (5-ene) | Crucial for a wide range of pharmacological activities. Confers electrophilicity. | 5-Arylidene-4-thiazolidinones |

| Arylidene moieties | The nature of the aryl group allows for fine-tuning of biological activity. | Derivatives with various substituted phenyl groups. |

| Ciminalum moiety | A specific propenal derivative that can be incorporated to generate hybrid molecules. | Ciminalum-rhodanine hybrids. |

Effects of Halogenation on Lipophilicity and Binding Affinity

The introduction of halogen atoms into the structure of thiazolidinone derivatives is a widely used strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. Halogenation can significantly impact a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and bind to target proteins. nih.gov

Quantitative structure-activity relationship (QSAR) studies have provided insights into the effects of halogenation. For instance, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents revealed that the number of halogen atoms is positively correlated with the biological activity. nih.gov This suggests that increased halogenation can enhance the anti-tubercular potency of these compounds.

The enhanced lipophilicity resulting from halogenation can lead to improved binding affinity for the target protein, as the compound can more effectively partition into the hydrophobic pockets of the receptor. nih.gov The table below highlights the key effects of halogenation on thiazolidinone derivatives.

| Effect of Halogenation | Description | Consequence for Biological Activity |

|---|---|---|

| Increased Lipophilicity | Halogen atoms are lipophilic and can increase the overall hydrophobicity of the molecule. | Enhanced ability to cross biological membranes and access target sites. |

| Enhanced Binding Affinity | The increased lipophilicity can lead to stronger interactions with hydrophobic pockets in the target protein. | Potentially higher potency and efficacy. |

| Positive Correlation in QSAR models | In some cases, the number of halogen atoms has been shown to be a positive descriptor for biological activity. | Indicates that polyhalogenation can be a favorable strategy for activity enhancement. |

Significance of Heterocyclic and Alkyl Substituents for Selectivity and Bioavailability

The choice between heterocyclic and alkyl substituents on the thiazolidinone core is a critical decision in the design of derivatives with optimized selectivity and bioavailability. Both types of substituents can profoundly influence the pharmacological profile of the resulting compounds, but they do so in distinct ways.

Heterocyclic substituents can introduce specific interactions with the target protein, such as hydrogen bonds or aromatic interactions, which can lead to improved selectivity for a particular biological target. nih.gov For example, replacing a cycloalkyl moiety with a hetero(aryl) group at the C-2 position of the thiazolidinone ring has been shown to increase anticancer activity, suggesting a role for the heterocyclic ring in target recognition. nih.gov

On the other hand, alkyl substituents are often employed to modulate the lipophilicity of the molecule. nih.gov Increasing the alkyl chain length can enhance the compound's ability to cross cell membranes, thereby improving its bioavailability. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

The following table compares the general effects of heterocyclic and alkyl substituents.

| Substituent Type | Primary Influence | Effect on Pharmacological Properties |

|---|---|---|

| Heterocyclic | Specific interactions with the target. | Can improve selectivity and potency. |

| Alkyl | Modulation of lipophilicity. | Can enhance bioavailability by improving membrane permeability. |

Contributions of Linker Length, Flexibility, and Polarity

Studies on bis-thiazolidinones have shown that the relative positioning of the two thiazolidinone rings, as determined by the linker, can affect cytotoxic activity. For instance, ortho-substituted derivatives have been found to exhibit better cytotoxic activity than their para-substituted counterparts, highlighting the importance of the linker's geometry. Molecular docking studies have also revealed that the nature of the linker, such as an acetamide (B32628) versus a urea (B33335) linker, can influence how the molecule fits into the binding pocket of a target protein.

Furthermore, the introduction of a polar group connected to a suitable linker has been proposed as a strategy to generate favorable hydrogen bond or salt bridge interactions with the target, potentially leading to improved binding affinity. The table below summarizes the key contributions of linker properties.

| Linker Property | Contribution to Biological Activity | Design Consideration |

|---|---|---|

| Length | Determines the distance between pharmacophoric elements, which is critical for optimal interaction with the target. | The linker length should be optimized to match the distance between binding sites on the target protein. |

| Flexibility | Allows the molecule to adopt different conformations to fit into the binding site. | A balance between flexibility and conformational rigidity is often desired to minimize the entropic penalty of binding. |

| Polarity | Can introduce specific interactions, such as hydrogen bonds, with the target. | Polar linkers can be used to improve aqueous solubility and engage in specific interactions with polar residues in the binding site. |

Analysis of Hydrogen Bonding Potential and Its Influence on Biological Activity

Hydrogen bonding is a fundamental interaction that plays a critical role in the binding of ligands to their biological targets. For thiazolidinone derivatives, the potential to form hydrogen bonds is a key determinant of their biological activity. The thiazolidinone core itself contains hydrogen bond acceptors (the carbonyl oxygen and the sulfur atom) and, depending on the substitution pattern, can also have hydrogen bond donors.

Molecular docking studies have provided valuable insights into the hydrogen bonding interactions of thiazolidinone derivatives. These studies have shown that the carbonyl group of the thiazolidinone ring can form hydrogen bonds with specific amino acid residues in the active site of target proteins. For example, in a study of 4-thiazolidinone (B1220212) derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase, the carbonyl group was found to form a hydrogen bond with a tyrosine residue, an interaction that was proposed to be indispensable for the inhibitory activity.

The ability to form these specific hydrogen bonds can significantly contribute to the binding affinity and selectivity of the compound. The following table highlights the importance of hydrogen bonding in the biological activity of thiazolidinone derivatives.

| Hydrogen Bonding Feature | Role in Biological Activity | Example from Molecular Docking Studies |

|---|---|---|

| Carbonyl group as a hydrogen bond acceptor | Forms key interactions with hydrogen bond donors in the target's active site. | Hydrogen bond with Tyr38 in human dihydroorotate dehydrogenase. |

| Substituents as hydrogen bond donors/acceptors | Can provide additional anchor points for binding to the target. | Polar groups on substituents forming interactions with receptor residues. |

| Water-mediated hydrogen bonds | Can bridge the interaction between the ligand and the protein. | A water-mediated hydrogen bond with Ala55 in human dihydroorotate dehydrogenase. |

Steric Effects of Substituents on Biological Potency

The spatial arrangement and bulk of substituents on the thiazolidinone ring and its associated phenyl groups play a critical role in modulating the biological potency of these derivatives. Steric hindrance can influence the molecule's ability to bind effectively to its target receptor or enzyme, thereby altering its activity. Research into the structure-activity relationships (SAR) of thiazolidinone derivatives has consistently highlighted the impact of substituent size and position on their pharmacological effects.

Detailed research findings have demonstrated that the introduction of bulky groups on the phenyl ring can either enhance or diminish biological activity, depending on the specific target and the position of the substituent. For instance, in a series of 2-(substituted phenyl)-3-aryl-thiazolidin-4-ones, the nature and position of the substituent on the 2-phenyl ring significantly influence their antimicrobial activity.

A study on the antibacterial and antifungal activity of 2-(substituted phenyl)-3-(4-methylphenyl)-5-(carboxymethyl)-thiazolidin-4-ones revealed a clear correlation between the steric properties of the substituents and the observed minimum inhibitory concentration (MIC) values. The data from this study is presented in the table below.

| Compound | Substituent (R) on Phenyl Ring | Position of Substituent | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. C. albicans |

|---|---|---|---|---|---|

| 1 | -H | - | 250 | 500 | 500 |

| 2 | -Cl | 2- | 125 | 250 | 250 |

| 3 | -Cl | 4- | 250 | 250 | 500 |

| 4 | -F | 4- | 250 | 500 | 500 |

| 5 | -NO₂ | 2- | 125 | 250 | 250 |

| 6 | -NO₂ | 3- | 250 | 250 | 250 |

| 7 | -NO₂ | 4- | 250 | 500 | 500 |

| 8 | -OCH₃ | 4- | 500 | >500 | >500 |

The analysis of the data indicates that the presence of a substituent at the ortho (2-) position of the phenyl ring, such as a chloro or a nitro group, leads to a twofold increase in antibacterial and antifungal activity compared to the unsubstituted analog. This suggests that the steric bulk at this position may induce a favorable conformation for binding to the microbial target. However, moving the same substituents to the para (4-) position results in a decrease in activity, which is comparable to or less than the unsubstituted compound. This highlights the critical importance of the substituent's location.

Furthermore, the introduction of a methoxy (B1213986) group at the para-position resulted in a significant decrease in activity, indicating that a combination of steric and electronic effects is likely at play. The larger methoxy group may introduce unfavorable steric hindrance that prevents optimal binding.

These findings underscore that while the presence of a substituent on the phenyl ring is generally beneficial for the biological potency of thiazolidinone derivatives, the specific position and the size of the substituent are key determinants of the extent of this effect. The ortho-position appears to be a sterically sensitive site where appropriate substitution can lead to a significant enhancement of antimicrobial activity.

Computational and Theoretical Investigations of Thiazolidinones

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a thiazolidinone derivative, interacts with the active site of a biological target, typically a protein or enzyme.

Research on thiazolidinone scaffolds has demonstrated their interaction with a variety of biological targets. Docking studies have been instrumental in elucidating the binding modes responsible for their diverse pharmacological activities. For instance, various thiazolidinone derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX-1 and COX-2) to explore their anti-inflammatory potential. nih.gov Similarly, their potential as antimicrobial agents has been investigated by simulating interactions with bacterial enzymes. nih.gov

In the context of anticancer research, thiazolidinone derivatives have been docked against targets such as the Epidermal Growth Factor Receptor (EGFR) kinase domain. tijer.org These simulations often reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the active site. For example, the carbonyl oxygen of the thiazolidinone ring frequently acts as a hydrogen bond acceptor. nih.gov

For 3-(2-Nitrophenylmethyl)-2-thiazolidinone, molecular docking could predict its binding affinity and interaction patterns with various receptors. The 2-nitrophenylmethyl substituent would be a key determinant in the specificity and strength of these interactions. The simulations would typically calculate a docking score, which estimates the binding free energy and helps rank potential drug candidates. tijer.org

Table 1: Representative Molecular Docking Findings for Thiazolidinone Derivatives

| Target Protein | PDB ID | Key Interacting Residues (Example) | Type of Interaction | Potential Therapeutic Application |

|---|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 4Y29 | - | Hydrogen Bonding, Hydrophobic Interactions | Antidiabetic |

| Epidermal Growth Factor Receptor (EGFR) | - | - | Hydrogen Bonding, Pi-Pi Interactions | Anticancer |

| Cyclooxygenase-2 (COX-2) | - | - | Hydrogen Bonding | Anti-inflammatory |

Density Functional Theory (DFT) Applications for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the structural and electronic properties of molecules like this compound, providing insights that complement experimental data. nih.govuniv-mosta.dz

Key applications of DFT in the study of thiazolidinones include:

Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional conformation of the molecule. This involves finding the geometry that corresponds to the lowest energy state, providing accurate bond lengths and angles. univ-mosta.dz

Electronic Properties: DFT is used to calculate fundamental electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netjmchemsci.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net These maps are invaluable for predicting how a molecule will interact with biological receptors.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. researchgate.net

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME studies predict these properties computationally, saving significant time and resources in the early stages of drug discovery. nih.gov Various online tools and software, such as SwissADME and pkCSM, are used to calculate descriptors that predict a compound's drug-likeness. ymerdigital.comnih.gov

A key component of these studies is the assessment of "Lipinski's Rule of Five," which suggests that a compound is more likely to be orally active if it meets certain criteria related to molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. tijer.org Thiazolidinone derivatives are frequently subjected to these in silico analyses. nih.govbohrium.comresearchgate.net

Predictive studies for compounds like this compound would typically evaluate:

Absorption: Prediction of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. ymerdigital.com

Distribution: Calculation of parameters like the volume of distribution.

Metabolism: Prediction of interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Excretion: Estimation of clearance rates.

Drug-likeness: Evaluation based on rules like Lipinski's, Veber's, and others to assess the compound's potential as an oral drug candidate. nih.gov

Table 3: Representative In Silico ADME Predictions for a Thiazolidinone Derivative

| Parameter | Predicted Value/Range | Interpretation According to Lipinski's Rule of Five |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliant |

| LogP (Lipophilicity) | < 5 | Compliant |

| Hydrogen Bond Donors | < 5 | Compliant |

| Hydrogen Bond Acceptors | < 10 | Compliant |

| Gastrointestinal (GI) Absorption | High/Low | Indicates potential for oral bioavailability. ymerdigital.com |

In Silico Activity Prediction (e.g., PASS Prediction)

In silico activity prediction tools forecast the likely biological activities of a compound based on its chemical structure. One such tool is PASS (Prediction of Activity Spectra for Substances), which compares the structure of a query molecule to a large database of known bioactive compounds. researchgate.net

The PASS prediction provides a list of potential biological activities, each with a probability score (Pa for "probability to be active" and Pi for "probability to be inactive"). researchgate.net A high Pa value (typically > 0.7) suggests that the compound is likely to exhibit that specific activity. researchgate.net This method can help identify new therapeutic applications for existing compounds or guide the design of new ones with a desired activity profile. For thiazolidinone derivatives, PASS has been used to predict a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. stmjournals.inresearchgate.netnih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds. nih.gov

In a QSAR study, various molecular descriptors are calculated for a set of related compounds with known activities. These descriptors quantify different aspects of the molecule's structure, such as:

Electronic properties: Dipole moment, atomic charges. stmjournals.in

Steric properties: Molecular volume, surface area. stmjournals.in

Hydrophobic properties: Partition coefficient (logP). chalcogen.ro

Topological indices: Descriptors that describe molecular connectivity.

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build an equation that correlates these descriptors with the biological activity (e.g., IC50 or MIC values). chalcogen.roresearchgate.net QSAR models have been successfully developed for thiazolidinone derivatives to predict their antidiabetic, antimicrobial, and anticancer activities. stmjournals.innih.govmdpi.com These models help identify the key structural features that are either beneficial or detrimental to a specific biological activity, providing a roadmap for molecular optimization. researchgate.net

Analysis of Nonlinear Optical Properties (for Select Derivatives)

While most computational studies on thiazolidinones focus on their biological activity, some research has explored their potential in materials science, specifically in the field of nonlinear optics (NLO). NLO materials have applications in technologies like optical switching and data storage. uobasrah.edu.iq

Computational methods, often in conjunction with experimental techniques like the Z-scan or Degenerate Four-Wave Mixing (DFWM), are used to evaluate the NLO properties of molecules. uobasrah.edu.iqresearchgate.netcore.ac.uk Quantum chemical calculations can predict key NLO parameters, such as:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response, which is crucial for applications like all-optical switching. researchgate.net

Studies on certain thiazolidinone derivatives have shown that they can possess significant third-order NLO properties. researchgate.netcore.ac.uk The presence of donor-acceptor groups and extended π-conjugated systems within the molecule often enhances these properties. researchgate.net For a molecule like this compound, the nitro group (an electron-withdrawing group) and the aromatic ring could contribute to its NLO response. researchgate.net

Derivatives, Hybrid Molecules, and Analogues of Thiazolidinones in Research

Thiazolidinediones (TZDs) and Their Pharmacological Diversity

Thiazolidinediones (TZDs), also known as glitazones, are a class of compounds featuring a thiazolidine-2,4-dione core structure. nih.govnumberanalytics.com This scaffold is highly versatile and has been utilized to develop compounds with a broad spectrum of pharmacological activities. nih.gov The primary mechanism of action for many TZDs involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma (PPARγ), which are nuclear receptors that regulate genes involved in glucose and lipid metabolism. numberanalytics.comwikipedia.org

Prominent examples of this class include pioglitazone (B448) and rosiglitazone, which have been used in the management of type 2 diabetes mellitus. numberanalytics.comwikipedia.orgdroracle.ai Beyond their application in diabetes, TZD derivatives have been investigated for a multitude of other therapeutic effects. nih.govresearchgate.net Research has demonstrated their potential as antimicrobial, antiviral, antioxidant, anticancer, and anti-inflammatory agents. nih.govekb.eg Their diverse biological actions have cemented the TZD framework as a significant pharmacophore in medicinal chemistry. nih.gov

Table 1: Pharmacological Activities of Thiazolidinedione (TZD) Derivatives

| Pharmacological Activity | Therapeutic Target/Mechanism | Reference |

| Anti-hyperglycemic | PPARγ Agonism | numberanalytics.comwikipedia.org |

| Anticancer | PPARγ-dependent and -independent mechanisms | nih.govfrontierspartnerships.org |

| Anti-inflammatory | Inhibition of inflammatory mediators | nih.govekb.eg |

| Antimicrobial | Various bacterial targets | nih.gov |

| Antiviral | Various viral targets | nih.gov |

| Antioxidant | Scavenging of reactive oxygen species | nih.govekb.eg |

Isomeric Forms: 2-Thiazolidinone (B52157), 4-Thiazolidinone (B1220212), and 5-Thiazolidinone

The thiazolidinone ring system can exist in different isomeric forms based on the position of the carbonyl group. researchgate.net The main isomers are 2-thiazolidinone, 4-thiazolidinone, and 5-thiazolidinone. The 4-thiazolidinone scaffold is one of the most extensively studied due to its significant and diverse biological activities. researchgate.netnih.gov The versatility of the 4-thiazolidinone ring allows for chemical modifications at the 2, 3, and 5 positions, enabling the synthesis of a wide range of derivatives with varied pharmacological profiles. nih.govmdpi.com These derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. researchgate.netnih.gov While 2-thiazolidinones and 5-thiazolidinones are also part of the broader thiazolidinone family, the 4-thiazolidinone core has garnered the most attention in medicinal chemistry research. researchgate.netnih.gov

Thioxothiazolidinones and Rhodanine (B49660) Derivatives

Rhodanine, chemically known as 2-thioxo-4-thiazolidinone, is a key derivative of thiazolidinone where the carbonyl group at the 2-position is replaced by a thioxo group. nih.govresearchgate.net This scaffold is considered a privileged structure in drug discovery due to the wide range of biological activities its derivatives possess. nih.gov The rhodanine nucleus offers multiple sites for chemical modification, particularly at the N-3 and C-5 positions, allowing for the creation of diverse molecular libraries. nih.govresearchgate.net

Rhodanine derivatives have been reported to exhibit a broad spectrum of pharmacological actions, including antibacterial, antifungal, antiviral, anticancer, antidiabetic, and anti-inflammatory activities. frontierspartnerships.orgresearchgate.net One notable example is Epalrestat, a rhodanine-3-acetic acid derivative that functions as an aldose reductase inhibitor. nih.gov The ability of the rhodanine scaffold to interact with various biological targets has made it a focal point for the development of new therapeutic agents. nih.gov

Hybrid Systems Incorporating the Thiazolidinone Scaffold

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design to create compounds with enhanced affinity, better efficacy, or a dual mode of action. The thiazolidinone ring is a common component in such hybrid systems.

Thiazolidinone-Triazole Conjugates : The combination of thiazolidinone and 1,2,3-triazole rings has yielded hybrid molecules with significant biological potential. nih.govtandfonline.comtandfonline.com These hybrids are often synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". nih.govtandfonline.comtandfonline.com Research has shown that these conjugates possess cytotoxic activity against various human cancer cell lines. nih.govtandfonline.comtandfonline.com For instance, a series of thiazolidinone-1,2,3-triazole hybrids demonstrated moderate to high anti-proliferative activity against fibrosarcoma, lung carcinoma, and breast carcinoma cell lines. nih.govtandfonline.com The triazole linker plays a crucial role in the molecule's ability to interact with biological targets. tandfonline.com

Thiazole-Thiazolidinone Conjugates : The incorporation of a thiazole (B1198619) moiety into the thiazolidinone scaffold has led to the development of potent bioactive compounds. nih.govmdpi.com These hybrids have been particularly investigated for their anti-inflammatory properties. nih.gov Studies on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones revealed that these compounds exhibit moderate to good anti-inflammatory activity, with some derivatives showing better activity than the reference drug indomethacin. nih.gov The mechanism of action for their anti-inflammatory effect has been linked to the selective inhibition of cyclooxygenase-1 (COX-1). nih.gov The nature and position of substituents on the benzylidene ring significantly influence the biological activity. nih.gov

Thiazolidinone-Thiadiazole Conjugates : Conjugates of thiazolidinone and thiadiazole have been synthesized and evaluated for various pharmacological activities, notably as antibacterial and anticancer agents. uokerbala.edu.iqnih.gov In one study, new 1,3-thiazolidin-4-one derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety were synthesized and showed promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds exhibiting greater efficacy than the standard antibiotic. uokerbala.edu.iq Other research has focused on the anticancer potential of these hybrids, with newly synthesized thiazolidinone and thiadiazole derivatives showing significant cytotoxicity against breast cancer cells. nih.gov

Table 2: Examples of Thiazolidinone Hybrid Systems and Their Activities

| Hybrid System | Linker/Fusion | Example Activity | Reference |

| Thiazolidinone-Triazole | 1,2,3-Triazole | Anticancer (Cytotoxic) | nih.govtandfonline.comtandfonline.com |

| Thiazole-Thiazolidinone | Imino bridge | Anti-inflammatory (COX-1 inhibition) | nih.gov |

| Thiazolidinone-Thiadiazole | Direct linkage | Antibacterial, Anticancer | uokerbala.edu.iqnih.gov |

Spiro-Fused Thiazolidinone Analogues

Spiro-fused compounds are a unique class of molecules where two rings are connected through a single common atom. nih.gov Spiro-fused thiazolidinones have attracted considerable interest in medicinal chemistry due to their diverse and significant pharmacological properties. nih.govbohrium.com These spirocyclic systems have been reported to possess a wide range of activities, including anti-proliferative, anti-inflammatory, antifungal, antibacterial, and antiviral potentials. nih.govbohrium.com

The synthesis of these complex structures can be achieved through various methods, including multi-component reactions. bohrium.com For example, spiro[indole-thiazolidinones] have been synthesized via a one-pot, three-component reaction of an amine, an oxo-compound (like isatin), and a thiolic agent. nih.gov The resulting spiro compounds have been evaluated for their anticancer activity, demonstrating the therapeutic potential of this structural class. nih.gov

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to enhance the compound's biological activity or improve its pharmacokinetic profile. scispace.com The thiazolidinedione (TZD) ring is recognized as a bioisostere for the carboxylic acid functional group. scispace.comnih.gov